2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine 2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2640874-20-8
VCID: VC11850106
InChI: InChI=1S/C18H23FN6/c1-3-15-12(2)22-16(13-4-5-13)23-17(15)24-6-8-25(9-7-24)18-20-10-14(19)11-21-18/h10-11,13H,3-9H2,1-2H3
SMILES: CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C4CC4)C
Molecular Formula: C18H23FN6
Molecular Weight: 342.4 g/mol

2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

CAS No.: 2640874-20-8

Cat. No.: VC11850106

Molecular Formula: C18H23FN6

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine - 2640874-20-8

Specification

CAS No. 2640874-20-8
Molecular Formula C18H23FN6
Molecular Weight 342.4 g/mol
IUPAC Name 2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
Standard InChI InChI=1S/C18H23FN6/c1-3-15-12(2)22-16(13-4-5-13)23-17(15)24-6-8-25(9-7-24)18-20-10-14(19)11-21-18/h10-11,13H,3-9H2,1-2H3
Standard InChI Key AUDUBEHRRQLFJZ-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C4CC4)C
Canonical SMILES CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C4CC4)C

Introduction

Synthesis Pathways

While specific synthesis details for this compound were not directly available in the provided sources, pyrimidine derivatives are typically synthesized using well-established methods. A plausible synthetic route might involve:

  • Formation of the Pyrimidine Core:

    • Condensation of β-diketones with guanidine derivatives under acidic or basic conditions.

  • Introduction of Substituents:

    • Cyclopropyl and ethyl groups can be introduced using alkylation reactions.

    • The piperazine moiety with a fluoropyrimidine substituent can be attached through nucleophilic substitution or coupling reactions.

  • Final Assembly:

    • Functionalization at position 4 to attach the piperazine derivative using amination or related reactions.

Further details on synthesis would require experimental protocols tailored to this specific structure.

Biological Relevance

Pyrimidine derivatives are known for their diverse biological activities, including:

  • Anticancer: Many pyrimidines act as inhibitors of enzymes like dihydrofolate reductase or thymidylate synthase.

  • Antiviral: Fluorinated pyrimidines have been explored for inhibiting viral replication enzymes.

  • CNS Activity: Piperazine-containing compounds often exhibit activity on neurological targets.

Potential Applications of the Compound

Given its structure:

  • The fluoropyrimidine moiety suggests potential as an antiviral agent, targeting RNA or DNA polymerases.

  • The piperazine ring may enhance bioavailability and receptor binding affinity, making it a candidate for CNS-related disorders.

  • Its lipophilic groups (cyclopropyl and ethyl) could improve membrane permeability, enhancing pharmacokinetics.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are typically employed:

  • NMR Spectroscopy: For structural elucidation (e.g., 1H^1H and 13C^13C NMR).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • IR Spectroscopy: For functional group analysis.

  • X-Ray Crystallography: To resolve crystal structure if solid-state properties are relevant.

Biological Screening

While direct data on this compound was unavailable in the search results, analogous pyrimidine derivatives have shown:

  • Anticancer activity via enzyme inhibition.

  • Antibacterial effects against resistant strains.

  • Modulation of CNS receptors in neurological disorders.

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